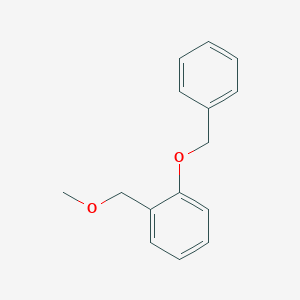

1-(Benzyloxy)-2-(methoxymethyl)benzene

Description

Contextual Significance of Substituted Benzene (B151609) Derivatives in Chemical Research

Substituents can either donate or withdraw electron density from the benzene ring, which in turn activates or deactivates the ring towards subsequent reactions like electrophilic aromatic substitution. researchgate.netnih.gov For instance, electron-donating groups such as methoxy (B1213986) (-OCH₃) or hydroxy (-OH) groups increase the rate of electrophilic substitution reactions by a factor of thousands compared to unsubstituted benzene. nih.gov Conversely, electron-withdrawing groups like a nitro (-NO₂) group can decrease the ring's reactivity by a million-fold. researchgate.net

Furthermore, these groups direct incoming electrophiles to specific positions (ortho, meta, or para) on the ring, a critical factor for controlling isomer outcomes in a synthesis. researchgate.netnih.gov This ability to predictably modify the benzene core allows chemists to design synthetic routes to complex molecules with specific architectures, finding applications in pharmaceuticals, such as aspirin, and advanced materials, like the polymer Kevlar. google.com

The Role of Benzyloxy and Methoxymethyl Moieties in Advanced Synthetic Strategies

In complex organic syntheses involving multi-functional molecules, it is often necessary to temporarily "mask" or "protect" a reactive functional group to prevent it from participating in a reaction at an undesired stage. The benzyloxy and methoxymethyl groups present in 1-(Benzyloxy)-2-(methoxymethyl)benzene are classic examples of such "protecting groups," specifically for hydroxyl (-OH) functions.

The benzyloxy group (Bn) is a widely used protecting group for alcohols. nih.gov It is typically introduced by reacting the alcohol with benzyl (B1604629) bromide in the presence of a base, or under acidic conditions using benzyl trichloroacetimidate. nih.govorgsyn.org The resulting benzyl ether is robust and stable under a wide range of reaction conditions, including acidic and basic hydrolysis and many oxidizing or reducing environments. Its primary advantage is its selective removal; the benzyloxy group can be cleaved to regenerate the original alcohol through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a process that leaves many other functional groups untouched. nih.gov

The methoxymethyl ether (MOM) is another common protecting group for alcohols and phenols. acs.orgacs.orgupm.edu.my It is often installed using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base. upm.edu.my The MOM group is stable to bases, nucleophiles, and hydrogenation conditions that would cleave a benzyloxy group. However, it is readily removed under acidic conditions to restore the hydroxyl group. acs.orgupm.edu.my

The presence of both a benzyloxy and a methoxymethyl group in a single molecule like this compound exemplifies a powerful concept in synthesis known as an orthogonal protection strategy . This strategy allows for the selective deprotection of one hydroxyl group while the other remains protected. For example, the benzyloxy group could be removed by hydrogenation while the MOM group remains intact. Subsequently, the MOM group could be removed with acid in a later step. This differential reactivity is crucial for the sequential and site-specific modification of complex molecules.

| Protecting Group | Abbreviation | Common Protection Conditions | Common Deprotection Conditions | Stability |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Catalytic Hydrogenolysis) | Acid, Base, Oxidants, Reductants |

| Methoxymethyl ether | MOM | Methoxymethyl chloride (MOMCl), Hünig's base | Aqueous Acid (e.g., HCl) | Base, Hydrogenolysis, Oxidants |

| tert-Butyldimethylsilyl ether | TBS | TBS-Cl, Imidazole | Fluoride ions (e.g., TBAF), Acid | Base, Hydrogenolysis, many oxidizing/reducing conditions |

| Acetyl | Ac | Acetic anhydride, Pyridine | Mild Acid or Base (Hydrolysis) | Hydrogenolysis |

Overview of Research Trajectories for this compound and its Analogs

One major area of research involves the use of ether-substituted benzenes as substrates for directed ortho-lithiation . In this reaction, a strong base like t-butyllithium removes a proton from the position ortho (adjacent) to an ether group, which acts as a directed metalation group (DMG). semanticscholar.org This creates a highly reactive organolithium species that can then react with various electrophiles to introduce a new substituent in a specific location. Recent studies have shown that the α-lithiobenzyloxy group, formed by initial lithiation of the benzylic carbon, can itself act as an effective DMG, directing a second lithiation onto the aromatic ring. researchgate.netnih.govlookchem.com This powerful technique would allow a molecule like this compound to be selectively functionalized at the positions adjacent to its ether groups, opening pathways to highly substituted, complex aromatic structures.

Furthermore, analogs of this compound are key intermediates in the synthesis of valuable products. For instance, the related compound 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene is an intermediate in a patented synthesis of 2-methoxymethyl-1,4-benzenediamine, a component in industrial applications. acs.orgnist.gov The synthesis involves a final step where both a nitro group and a benzyl group are removed by catalytic hydrogenation, demonstrating the practical application of de-benzylation in a synthetic sequence.

The benzyloxy motif is also prevalent in medicinal chemistry. A series of small molecules containing a benzyloxy substituent have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important drug target for neurodegenerative diseases. chemicalbook.com Similarly, pyrimidine (B1678525) nucleoside analogs bearing a benzyloxymethyl group have been synthesized and shown to possess dual anti-HIV activity. nih.gov These examples highlight a clear research trajectory where a scaffold like this compound could serve as a precursor for generating libraries of new, biologically active compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-16-12-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYFAEBCFDPDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyloxy 2 Methoxymethyl Benzene and Precursor Systems

Strategic Approaches to Aryl Ether Formation via Benzylation and Methoxymethylation

The creation of the two ether linkages in 1-(benzyloxy)-2-(methoxymethyl)benzene can be performed in a stepwise manner. One common strategy is the benzylation of a pre-existing ortho-methoxymethyl phenolic substrate. Alternatively, the methoxymethyl group can be introduced onto an ortho-benzyloxy-substituted arene. The choice between these two pathways often depends on the availability and reactivity of the starting materials.

Benzylation of Ortho-Methoxymethyl Phenolic Substrates

This synthetic route commences with 2-(methoxymethyl)phenol (B1295808) as the key precursor. The core of this strategy lies in the effective O-benzylation of the phenolic hydroxyl group.

The Williamson ether synthesis is a cornerstone method for the preparation of ethers and is directly applicable to the benzylation of 2-(methoxymethyl)phenol. francis-press.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with a benzyl (B1604629) halide.

A typical procedure involves treating 2-(methoxymethyl)phenol with a base such as sodium hydride or potassium carbonate to generate the corresponding phenoxide. This is followed by the addition of benzyl chloride or benzyl bromide to yield this compound. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic attack. While traditionally a stoichiometric reaction, catalytic variants are being explored to improve efficiency and reduce waste. researchgate.net These catalytic approaches often employ phase-transfer catalysts or metal catalysts to facilitate the etherification under milder conditions. The use of benzyl alcohol as a greener alternative to benzyl halides is also gaining traction, often in conjunction with acid catalysts. daneshyari.com

| Entry | Base | Benzylating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Sodium Hydride | Benzyl Bromide | DMF | Room Temp. | High |

| 2 | Potassium Carbonate | Benzyl Chloride | Acetonitrile | Reflux | Good to High |

When dealing with more complex phenolic substrates that may have multiple hydroxyl groups, regioselectivity becomes a critical consideration. While 2-(methoxymethyl)phenol has only one hydroxyl group, the principles of regioselective benzylation are important in the broader context of phenol chemistry. The hydroxyl group in phenols is an activating, ortho-para directing group for electrophilic aromatic substitution. wku.edu However, for O-alkylation, the relative acidity of different hydroxyl groups and steric hindrance play key roles in determining the site of benzylation. In cases of dihydroxybenzenes, selective protection of one hydroxyl group is often necessary before carrying out the benzylation of the other. The choice of base and solvent can also influence the regioselectivity of the reaction. For instance, the use of a bulky base might favor the reaction at a less sterically hindered hydroxyl group.

Methoxymethylation of Ortho-Benzyloxy-Substituted Arenes

An alternative and equally viable synthetic pathway to this compound involves the introduction of the methoxymethyl (MOM) group onto a 2-(benzyloxy)phenol (B123662) precursor. scbt.com

The introduction of the MOM protecting group is a common transformation in organic synthesis. This is typically achieved through a nucleophilic displacement reaction where the phenoxide of 2-(benzyloxy)phenol attacks a methoxymethylating agent. upm.edu.mynih.gov The most common reagent for this purpose is chloromethyl methyl ether (MOMCl). orgsyn.org

The reaction is generally carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or sodium hydride, to deprotonate the phenol. The resulting phenoxide then reacts with MOMCl in an SN2 fashion. The choice of solvent is crucial, with dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being commonly employed.

The efficiency of the methoxymethylation reaction can be significantly influenced by several factors. The choice of base is critical; a strong, non-nucleophilic base is preferred to ensure complete deprotonation of the phenol without competing in the substitution reaction. The reaction temperature is also an important parameter to control, as side reactions can occur at higher temperatures. Typically, these reactions are run at or below room temperature. The purity of the MOMCl is also essential, as it can degrade to form highly reactive and undesirable byproducts. google.com Recent methods have focused on in-situ generation of MOMCl or using alternative, more stable methoxymethylating reagents to improve safety and yield. orgsyn.org

| Parameter | Condition | Rationale |

| Base | Diisopropylethylamine (DIPEA), Sodium Hydride | Non-nucleophilic, prevents side reactions |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, facilitates SN2 reaction |

| Temperature | 0 °C to Room Temperature | Minimizes decomposition and side reactions |

| Reagent | Freshly distilled or stabilized MOMCl | Ensures purity and reactivity |

Convergent and Linear Synthetic Routes to the this compound Core

The construction of the this compound skeleton can be approached through both linear and convergent strategies. A linear synthesis involves the sequential modification of a single starting material, while a convergent approach joins pre-synthesized fragments in a later step. For this target, a linear sequence built upon a commercially available disubstituted benzene (B151609) is often the most practical approach.

The key challenge in synthesizing a 1,2-disubstituted benzene derivative lies in controlling the position of incoming functional groups. The synthesis plan must carefully consider the directing effects of the substituents already on the ring. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a precursor such as (2-(benzyloxy)phenyl)methanol, which in turn could be synthesized from 2-hydroxybenzyl alcohol or salicylaldehyde.

The general approach involves a multi-step process that requires a deep understanding of electrophilic aromatic substitution and functional group interconversion (FGI). libretexts.orgtcd.ie The order of reactions is critical to ensure the desired ortho substitution pattern. lumenlearning.com For instance, starting with phenol, one might introduce a hydroxymethyl group in the ortho position via reactions like the Lederer-Manasse reaction, followed by sequential etherifications.

A common synthetic sequence could begin with a precursor like 2-hydroxybenzyl alcohol. This starting material already possesses the required 1,2-substitution pattern, simplifying the synthetic design by focusing efforts on the selective modification of the existing hydroxyl groups.

With a suitable precursor like 2-hydroxybenzyl alcohol, the synthesis becomes a matter of sequential functional group transformations. msu.edufsu.edu This process typically involves protection and etherification steps.

O-Benzylation of the Phenolic Hydroxyl: The first step is often the protection of the more acidic phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is a classic and widely used method for this transformation. youtube.comlibretexts.org This involves deprotonating the phenol with a base, such as sodium hydride (NaH), to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride. orgsyn.org The choice of a non-nucleophilic base and an aprotic solvent is crucial to favor the S_N2 reaction pathway and minimize side reactions. lumenlearning.com

Formation of the Methoxymethyl (MOM) Ether: Once the phenolic group is protected, the primary alcohol can be converted to a methoxymethyl ether. This is typically achieved by treating the alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org This base scavenges the HCl generated during the reaction. The MOM group is a common protecting group for alcohols. wikipedia.org

An alternative sequence might involve first protecting the primary alcohol, then performing the benzylation. However, protecting the more reactive and acidic phenol first is generally a more robust strategy.

Innovative Methodologies for Enhanced Efficiency and Yields

While traditional methods are effective, modern synthetic chemistry seeks to improve efficiency, yield, and reaction conditions through the development of advanced catalysts and process optimization.

The synthesis of alkoxyaryl compounds like this compound benefits significantly from modern catalytic systems that offer milder conditions and higher selectivity compared to stoichiometric reagents.

For the O-benzylation step, palladium-catalyzed methods have emerged as a powerful alternative to the base-mediated Williamson synthesis. organic-chemistry.org Research has shown that a palladium catalyst, generated from precursors like Pd(η³-C₃H₅)Cp and a phosphine (B1218219) ligand such as DPEphos, can efficiently catalyze the benzylation of phenols using benzylating agents like aryl benzyl carbonates or benzyl methyl carbonate under neutral conditions. organic-chemistry.org This approach avoids the use of strong bases and often proceeds at moderate temperatures (60–80°C) with high yields. organic-chemistry.org

For the formation of the MOM ether, direct conversion from other ether types has been demonstrated. For example, aromatic MOM ethers can be converted to other silyl (B83357) ethers using reagents like triethylsilyl triflate (TESOTf) and 2,2'-bipyridyl, showcasing the potential for interconversion between different protecting groups under specific, mild conditions. acs.org

| Transformation | Method | Catalyst/Reagent System | Key Advantages | Reference |

|---|---|---|---|---|

| Phenol O-Benzylation | Williamson Ether Synthesis | NaH or K₂CO₃ / Benzyl Halide | Well-established, cost-effective | orgsyn.org |

| Phenol O-Benzylation | Palladium-Catalyzed Decarboxylative Etherification | Pd(η³-C₃H₅)Cp / DPEphos | Neutral conditions, high selectivity, avoids strong bases | organic-chemistry.org |

| Alcohol O-Methoxymethylation | Standard MOM Protection | MOM-Cl / DIPEA | Reliable, high-yielding for alcohol protection | wikipedia.org |

| Phenol O-Alkylation | Vapor Phase Catalysis | Basic Metal Oxide (e.g., MgO) | High temperature process, potential for high ortho-selectivity | google.com |

Optimizing reaction parameters is critical for maximizing yield and minimizing byproducts.

Solvent Effects: The choice of solvent is paramount. In S_N2 reactions like the Williamson ether synthesis, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are traditionally used to solvate the cation of the base and increase the nucleophilicity of the alkoxide. However, these solvents can be difficult to remove and environmentally problematic. msu.edu Processes carried out under pressure and at elevated temperatures (above 95°C) may even proceed without the addition of a strong polar solvent, using the ether reagent itself as the solvent. google.com

Temperature Control: Temperature significantly influences reaction rates and selectivity. While many etherification reactions are run at elevated temperatures to ensure a reasonable reaction rate, some steps, particularly those involving thermally sensitive intermediates or competing reaction pathways (e.g., elimination vs. substitution), require precise temperature control. libretexts.orggoogle.com For instance, some lithiation reactions used to form intermediates are performed at very low temperatures (-78 °C) to ensure stability. lumenlearning.com

Reaction Kinetics: The Williamson ether synthesis is a classic S_N2 reaction and is thus most efficient with primary alkyl halides. libretexts.org Using a more hindered halide can lead to a competing E2 elimination reaction, reducing the yield of the desired ether. Therefore, the strategy for synthesizing an unsymmetrical ether should involve the more hindered partner as the nucleophile (alkoxide) and the less hindered partner as the electrophile (halide). libretexts.org

| Parameter | Consideration | Impact on Synthesis | Example |

|---|---|---|---|

| Solvent | Polarity and aprotic nature | Enhances S_N2 reaction rates by solvating counter-ions and not protonating the nucleophile. | Using acetonitrile or DMF in Williamson ether synthesis. |

| Temperature | Reaction rate vs. side reactions | Higher temperatures increase rate but can promote elimination or decomposition. Lower temperatures improve selectivity. | Heating to 60-80°C for Pd-catalyzed benzylation vs. -78°C for certain enolate formations. lumenlearning.comorganic-chemistry.org |

| Reagent Sterics | S_N2 vs. E2 competition | Less hindered electrophiles (primary halides) are preferred to maximize substitution and minimize elimination. | Reacting a phenoxide with benzyl bromide (a primary halide) is highly efficient. orgsyn.org |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Benzyloxy 2 Methoxymethyl Benzene

Reactions Pertaining to the Benzyloxy Protecting Group

The benzyloxy group is a widely utilized protecting group for phenols and alcohols due to its general stability under a range of conditions. Its removal, or deprotection, is most commonly achieved through reductive or acidic methods.

Catalytic Hydrogenolysis and Reductive Cleavage Mechanisms

Catalytic hydrogenolysis is a mild and highly efficient method for the cleavage of benzyl (B1604629) ethers. ambeed.comyoutube.com The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). ambeed.comyoutube.com The process reductively cleaves the carbon-oxygen bond of the benzyl group, liberating the free phenol (B47542) and generating toluene (B28343) as a byproduct. youtube.com

The general mechanism involves the adsorption of the benzyl ether and hydrogen onto the surface of the catalyst. acsgcipr.org This facilitates the cleavage of the benzylic C-O bond and subsequent hydrogenation, resulting in the deprotected phenol and toluene. acsgcipr.org The reaction is typically carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen, making it compatible with many other functional groups. acsgcipr.org However, care must be taken as some other groups, like alkenes or nitro groups, can also be reduced under these conditions. organic-chemistry.org

For substrates with other reducible groups, a technique known as catalytic transfer hydrogenolysis can be employed. This method uses a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, in place of hydrogen gas, which can sometimes offer improved selectivity. organic-chemistry.org The choice of catalyst, solvent, and reaction conditions can be crucial for achieving selective hydrogenolysis, especially in complex molecules. researchgate.net

Table 1: General Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time |

| Palladium on Carbon (Pd/C) | H₂ gas (1 atm) | Ethanol, Methanol (B129727), Ethyl Acetate | Room Temperature | High |

| Palladium on Carbon (Pd/C) | Formic Acid | Methanol | Room Temperature | High |

| Raney Nickel (Raney-Ni) | H₂ gas | Ethanol | Room Temperature | High |

| Platinum on Carbon (Pt/C) | H₂ gas | Ethanol | Room Temperature | High |

This table represents typical conditions and may vary based on the specific substrate and other functional groups present.

Acid-Catalyzed Deprotection Strategies

Benzyl ethers can also be cleaved under acidic conditions, although this method is generally less mild than hydrogenolysis and is reserved for substrates that can tolerate strong acids. organic-chemistry.org The reaction is typically performed using strong Brønsted acids like HBr or HI, or Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃).

The mechanism of acid-catalyzed cleavage involves the protonation of the ether oxygen by the strong acid, which makes the benzyl group a better leaving group. A nucleophile, often the conjugate base of the acid (e.g., Br⁻), then attacks the benzylic carbon in an Sₙ2-type displacement, releasing the phenol and forming a benzyl halide.

Alternative Cleavage Methods for Benzyl Ethers

Beyond hydrogenolysis and acidolysis, other methods exist for the deprotection of benzyl ethers. Oxidative cleavage offers an alternative pathway. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.org Standard benzyl ethers can also be cleaved with DDQ, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.org Another oxidative approach involves the oxidation of the benzyl ether to a benzoate (B1203000) ester, which can then be easily hydrolyzed under basic conditions. organic-chemistry.org

Reactions Pertaining to the Methoxymethyl Functionality

The methoxymethyl (MOM) ether is another common protecting group for alcohols and phenols. It is characterized by its acetal (B89532) nature, which dictates its reactivity, particularly its lability towards acidic conditions.

Hydrolytic Cleavage and Regeneration of Proximal Hydroxyl Groups

The primary method for the cleavage of MOM ethers is hydrolysis under acidic conditions. The reaction is typically carried out using dilute aqueous solutions of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with Lewis acids in the presence of a proton source.

The mechanism involves the protonation of one of the ether oxygens, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, the free phenol is liberated along with formaldehyde (B43269) and methanol. The stability of MOM ethers in the presence of various reagents makes them useful, but their removal is readily accomplished when desired.

Synthetic Utility as a Latent Formaldehyde or Methanol Equivalent

Due to its structure, the methoxymethyl group can be considered a masked form of formaldehyde and methanol. Upon cleavage, it releases these two C1 building blocks. While not a common synthetic strategy for introducing these molecules due to the availability of more direct sources, this inherent property is a consequence of its deprotection mechanism. In specific synthetic contexts, the controlled release of formaldehyde from a MOM-protected group could potentially be harnessed for subsequent in situ reactions, although this is not a mainstream application.

Reactivity Profile of the Ortho-Disubstituted Benzene (B151609) Ring System

The reactivity of the aromatic core in 1-(benzyloxy)-2-(methoxymethyl)benzene is dictated by the electronic and steric interplay of the benzyloxy and methoxymethyl substituents. Both groups are generally considered activating and ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. The benzyloxy group (-OCH₂Ph), being an ether, is a strong activating group due to the resonance donation of the oxygen's lone pair electrons into the benzene ring. masterorganicchemistry.comleah4sci.com The methoxymethyl group (-CH₂OCH₃), an alkyl ether, is also an electron-donating group, albeit weaker than the benzyloxy group, and directs incoming electrophiles to the ortho and para positions. youtube.com In a disubstituted system like this compound, the directing effects of the two groups are cooperative, influencing the regioselectivity of subsequent reactions. libretexts.orgmsu.edu

Regioselectivity in Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions of this compound, the positions of electrophilic attack are primarily governed by the combined directing influence of the benzyloxy and methoxymethyl groups. Both are ortho-, para-directors, which in this 1,2-disubstituted pattern, activates positions 4 and 6 (ortho to one group and meta to the other) and position 3 and 5 (para to one group and ortho to the other). However, the benzyloxy group is a more powerful activating group than the methoxymethyl group. masterorganicchemistry.com Consequently, the regiochemical outcome is predominantly controlled by the benzyloxy substituent.

In cases of disubstituted benzenes with two activating groups, the position of electrophilic attack is directed by the stronger activating group. masterorganicchemistry.com For this compound, this means that substitution will preferentially occur at the positions ortho and para to the benzyloxy group. The available positions for substitution are C3, C4, C5, and C6. The C4 and C6 positions are para and ortho to the strongly activating benzyloxy group, respectively. The C3 and C5 positions are meta to the benzyloxy group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. Steric hindrance from the adjacent methoxymethyl group might slightly disfavor the C6 position, potentially leading to a preference for substitution at the C4 position.

A notable example of regioselectivity in a related system is the dinitration of 1,2-dialkoxybenzenes, which yields the 1,2-dialkoxy-4,5-dinitrobenzene product with high selectivity. acs.orgnih.gov This suggests a strong preference for substitution at the positions para to the alkoxy groups. By analogy, electrophilic substitution on this compound would be expected to favor substitution at the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to -OCH₂Ph | Relation to -CH₂OCH₃ | Predicted Reactivity |

| C3 | meta | ortho | Low |

| C4 | para | meta | High |

| C5 | meta | para | Low |

| C6 | ortho | meta | Moderate (potential steric hindrance) |

Potential for Metal-Catalyzed Cross-Coupling Reactions at Halogenated Precursors

Halogenated derivatives of this compound are valuable precursors for the formation of carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The synthesis of such precursors can be achieved through electrophilic halogenation of the parent compound or from halogenated starting materials. For instance, 2-bromo-1-chloro-3-(phenylmethoxy)benzene is a known compound that could serve as a precursor. cas.org

The selective functionalization of these halogenated precursors is achievable due to the differential reactivity of the C-X bonds (X = Cl, Br, I) in cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are powerful tools for this purpose. organic-chemistry.orgnih.govyoutube.comnih.govrsc.orgrsc.orgnih.gov

Suzuki-Miyaura Coupling: A bromo-substituted derivative of this compound could readily undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups. nih.govrsc.orgnih.govresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially with sterically hindered substrates. nih.gov

Heck Reaction: A halogenated precursor could also be subjected to the Heck reaction to introduce alkenyl substituents. organic-chemistry.orgyoutube.comnih.gov The reaction typically involves a palladium catalyst and a base, and its intramolecular version can be particularly useful for the synthesis of complex cyclic structures. youtube.com

Buchwald-Hartwig Amination: The introduction of nitrogen-based functionalities can be accomplished via the Buchwald-Hartwig amination of a halogenated precursor. This reaction allows for the formation of arylamines from aryl halides and is catalyzed by palladium complexes with specific phosphine (B1218219) ligands. nih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Precursors

| Reaction Name | Halogenated Precursor | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Bromo-derivative | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-R |

| Heck Reaction | Iodo-derivative | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Aryl-alkene |

| Buchwald-Hartwig Amination | Bromo-derivative | R₂NH | Pd₂(dba)₃ / BINAP | Aryl-NR₂ |

Mechanistic Investigations of Intramolecular and Intermolecular Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing novel synthetic pathways. This includes the analysis of transition states and the identification of reaction intermediates.

Detailed Analysis of Transition States in Aryl Ether Formation

The synthesis of this compound itself likely involves the formation of aryl ether linkages through reactions such as the Williamson ether synthesis. organic-chemistry.org This reaction proceeds via an Sₙ2 mechanism where an alkoxide nucleophile attacks an alkyl halide. The transition state of this reaction involves a pentacoordinate carbon center. For sterically hindered substrates, the energy of this transition state can be high, potentially leading to competing elimination reactions. acs.org

Computational studies on similar aryl ether formations can provide insights into the transition state geometries and energies. For instance, density functional theory (DFT) calculations have been used to analyze the transition states in various etherification reactions, helping to rationalize the observed reactivity and selectivity. acs.org In the context of forming the benzyloxy and methoxymethyl ethers on an aromatic ring, the accessibility of the electrophilic carbon and the nature of the leaving group are critical factors influencing the transition state energy.

The Zimmerman-Traxler model, while developed for aldol (B89426) reactions, provides a conceptual framework for understanding how the geometry of a six-membered ring-like transition state can influence the stereochemical outcome of a reaction. youtube.com While not directly applicable to a simple Williamson ether synthesis, analogous cyclic transition state models could be relevant in more complex transformations of this compound.

Identification and Characterization of Reaction Intermediates

In electrophilic aromatic substitution reactions of this compound, the key reaction intermediate is the Wheland intermediate, also known as an arenium ion or σ-complex. acs.orgresearchgate.netlibretexts.org This is a carbocationic species where the aromaticity of the benzene ring is temporarily disrupted. The stability of the Wheland intermediate is a crucial factor in determining the rate and regioselectivity of the reaction.

The benzyloxy and methoxymethyl groups, being electron-donating, stabilize the positive charge in the Whereland intermediate through resonance and inductive effects, particularly when the electrophile adds to the ortho or para positions relative to these groups. leah4sci.comyoutube.commasterorganicchemistry.comlibretexts.org Spectroscopic techniques can sometimes be used to directly observe these transient intermediates. For example, transient absorption spectroscopy has been employed to directly observe nitrosoarenium σ-complexes, which are Wheland intermediates in electrophilic aromatic nitrosation. acs.orgresearchgate.net

In the context of metal-catalyzed cross-coupling reactions of halogenated precursors, the reaction mechanism involves a series of organometallic intermediates. For example, in the Suzuki-Miyaura reaction, the catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to form the final product and regenerate the Pd(0) catalyst. Each of these steps proceeds through distinct palladium-containing intermediates that can be studied using a combination of experimental and computational methods. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyloxy 2 Methoxymethyl Benzene and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the proton and carbon frameworks of 1-(benzyloxy)-2-(methoxymethyl)benzene and its analogs.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For a compound like this compound, distinct signals are expected for the aromatic protons of the two benzene (B151609) rings, the benzylic methylene (B1212753) protons (-OCH₂Ph), the methoxymethyl methylene protons (-CH₂OCH₃), and the methoxy (B1213986) methyl protons (-OCH₃). For instance, in the structural analog 1-(2-Methylbenzyloxy)-4-methylbenzene, the benzylic methylene protons appear as a singlet at 5.00 ppm, while the aromatic protons resonate in the range of 6.89-7.40 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Quaternary carbons, methine (CH), methylene (CH₂), and methyl (CH₃) groups can be distinguished. In the analog 1-(2-Methylbenzyloxy)-4-methoxybenzene, the carbon signals are observed at δ = 154.1, 153.2, 136.7, 135.2, 130.5, 128.7, 128.3, 126.1, 115.9, 114.8, 69.4, 55.8, and 19.0 ppm. rsc.org For this compound, characteristic chemical shifts would be anticipated for the benzylic carbon, the methoxymethyl carbon, the methoxy carbon, and the aromatic carbons.

DEPT: DEPT experiments are instrumental in differentiating between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment, for example, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This technique is invaluable for unambiguously assigning carbon resonances.

Table 1: Representative ¹H and ¹³C NMR Data for Structural Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-(2-Methylbenzyloxy)-4-methoxybenzene | 7.38 (d, J = 7.2 Hz, 1H), 7.25-7.16 (m, 3H), 6.91 (d, J = 9.2 Hz, 2H), 6.82 (d, J = 9.2 Hz, 2H), 4.95 (s, 2H), 3.73 (s, 3H), 2.35 (s, 3H) | 154.1, 153.2, 136.7, 135.2, 130.5, 128.7, 128.3, 126.1, 115.9, 114.8, 69.4, 55.8, 19.0 | rsc.org |

| 1-(2-Methylbenzyloxy)-4-methylbenzene | 7.40 (d, J = 6.8 Hz, 1H), 7.27-7.20 (m, 3H), 7.10 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.4 Hz, 2H), 5.00 (s, 2H), 2.37 (s, 3H), 2.29 (s, 3H) | 156.9, 136.7, 135.1, 130.4, 130.2, 129.9, 128.6, 128.2, 126.0, 114.7, 68.7, 20.5, 18.9 | rsc.org |

Two-dimensional NMR techniques are essential for establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically over two to three bonds. This is crucial for tracing out the spin systems within the molecule, such as the connectivity of protons on the aromatic rings. usm.my

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-4 bonds) correlations between ¹H and ¹³C nuclei. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the benzylic protons to the carbons of the phenyl ring and the oxygen-bearing aromatic carbon would be expected. usm.my

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å). This technique is invaluable for determining the preferred conformation and stereochemistry of flexible molecules like this compound by observing correlations between protons on the benzyloxy group and the methoxymethyl-substituted benzene ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Characteristic Functional Group Modes

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the C-O ether linkages, aromatic C-H bonds, and aliphatic C-H bonds. For the related compound benzyl (B1604629) methyl ether, characteristic IR absorptions are observed. nist.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=C Aromatic | 1600-1450 | Stretching |

| C-O Ether | 1260-1000 | Stretching |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the ether linkages, leading to characteristic fragment ions. For example, the mass spectrum of benzyl methyl ether shows prominent peaks corresponding to the loss of a methoxy group and the formation of the tropylium (B1234903) ion (C₇H₇⁺). nist.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

High-Resolution Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic studies of analogs of this compound reveal key details about its molecular structure. For instance, the analysis of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene provides a reliable model for the expected bond lengths and angles.

In this analog, the bond lengths within the phenyl rings are typical for aromatic systems. The C-O ether linkages and the geometry of the benzyloxy and methoxymethyl substituent groups are of particular interest. The dihedral angle between the two phenyl rings in this analog is 52.65 (10)°. nih.gov Furthermore, the planes containing the two chloromethyl groups and the substituted benzene ring are nearly perpendicular, with a dihedral angle of 87.69 (9)°. nih.gov

Table 1: Selected Bond Lengths and Angles for an Analog of this compound

| Feature | Bond/Angle | Value |

|---|---|---|

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | 52.65 (10)° |

| Dihedral Angle | Chloromethyl Groups - Benzene Ring | 87.69 (9)° |

Data derived from the crystallographic study of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. nih.gov

Conformational Analysis within the Crystal Lattice

The conformation adopted by a molecule in a crystal is a result of the interplay between intramolecular forces, which favor a minimum energy conformation of the isolated molecule, and intermolecular forces, which maximize packing efficiency. In the solid state, molecules may adopt conformations that are not the most stable in the gas phase or in solution.

For 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, the two chlorine atoms are in a trans position relative to the substituted benzene ring. nih.gov With the exception of the two chlorine atoms and the carbons of the phenyl group of the benzyloxy moiety, all other atoms of the compound lie in the same plane, with the largest deviation being 0.0563 (28) Å for atom C9. nih.gov This planarity, or lack thereof, is a critical aspect of the molecule's conformation. The orientation of the benzyloxy and methoxymethyl groups relative to the central benzene ring is a key conformational feature.

Table 2: Conformational Data for an Analog of this compound

| Feature | Description | Observation |

|---|---|---|

| Substituent Position | Relative position of the two chlorine atoms | Trans to one another |

| Planarity | Deviation of atoms from the mean plane | Most atoms are coplanar, with specific exceptions |

Data derived from the crystallographic study of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene. nih.gov

Investigation of Supramolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

Supramolecular interactions are the non-covalent forces between molecules that dictate how they assemble in the solid state. These interactions, though weaker than covalent bonds, are crucial in determining the crystal packing and, consequently, the material's properties.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. The strength and geometry of these interactions are highly dependent on the substituents on the aromatic rings. nih.govrsc.org Substituents alter the electron density of the π system, which can either enhance or diminish the stacking interaction. acs.org Theoretical and experimental studies have shown that even the relative position of substituents on the arene can have a profound influence on the strength of π-π stacking. nih.gov For instance, in some systems, an ortho-substituted methyl group can lead to a greater than 50% increase in the strength of π-π stacking interactions compared to a para-substituted methyl group. nih.gov It is therefore expected that the benzyloxy and methoxymethyl groups in this compound will significantly influence the nature and extent of π-π stacking in its crystal structure.

Table 3: Supramolecular Interactions in Analogs of this compound

| Interaction Type | Description | Significance |

|---|---|---|

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Links molecules into chains and contributes significantly to crystal packing. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Influenced by substituent identity and position, affecting the overall crystal architecture. nih.govacs.org |

| C-H···π interactions | Interactions between a C-H bond and a π-system. | Contributes to the stability of the crystal packing. nih.gov |

Computational Chemistry and Theoretical Studies on this compound

The field of computational chemistry provides valuable insights into molecular behavior. For many organic molecules, theoretical studies are conducted to understand their fundamental properties. These investigations often involve:

Quantum Chemical Calculations: These methods are used to determine a molecule's stable three-dimensional arrangement (geometry optimization) and to map its potential energy surface, revealing different conformations and their relative energies. Furthermore, these calculations can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. The distribution of electron density (charge distribution) within the molecule can also be modeled. Additionally, spectroscopic parameters like NMR chemical shifts and vibrational frequencies can be predicted theoretically and compared with experimental data to confirm the molecular structure.

Density Functional Theory (DFT): DFT is a powerful computational tool often employed to study the mechanisms of chemical reactions. It allows researchers to map the entire reaction pathway, calculating the energy changes that occur as reactants transform into products. This includes the identification and characterization of high-energy transition states and any intermediate molecules that may form during the reaction, providing a detailed understanding of how the reaction proceeds.

While the principles of these computational methods are well-established, their specific application to this compound has not been documented in the surveyed scientific literature. Research in this area often focuses on molecules with specific applications, for instance, in the development of new materials or pharmaceuticals. For example, computational studies have been performed on related, but structurally distinct, molecules containing benzyloxy or methoxybenzene moieties to investigate their properties for potential use in fields like electroluminescent materials or as pharmacologically active agents. nih.govnih.govresearchgate.net However, these findings are specific to the studied compounds and cannot be directly extrapolated to this compound.

Further research, should it be undertaken, would be necessary to provide the specific computational and theoretical data for this compound as outlined.

Computational Chemistry and Theoretical Studies on 1 Benzyloxy 2 Methoxymethyl Benzene

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For 1-(Benzyloxy)-2-(methoxymethyl)benzene, MD simulations would reveal the dynamic nature of the molecule, including the flexibility of its ether linkages and the rotational freedom of the benzyl (B1604629) and methoxymethyl groups.

Solvent Effects: The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations in different explicit solvents (e.g., water, methanol (B129727), dimethyl sulfoxide) would elucidate how solvent molecules arrange themselves around the solute and how these interactions affect its conformational preferences. For instance, in a polar solvent, the molecule might adopt a more compact conformation to minimize unfavorable interactions, whereas in a nonpolar solvent, it might be more extended. The analysis of radial distribution functions from the simulation would quantify the solvation shells around specific atoms of the molecule.

A hypothetical data table summarizing results from such a simulation is presented below.

Table 1: Hypothetical Torsional Angle Distribution from a Molecular Dynamics Simulation of this compound in Different Solvents This table is for illustrative purposes only as specific data is not available.

| Solvent | Dihedral Angle (Car-Car-C-O) | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|---|

| Water | τ1 (C1-C2-CH2-O) | 105.2 | 15.8 |

| τ2 (C2-CH2-O-Cbz) | 175.4 | 10.2 | |

| Methanol | τ1 (C1-C2-CH2-O) | 110.1 | 18.3 |

| τ2 (C2-CH2-O-Cbz) | 178.9 | 12.5 | |

| Hexane | τ1 (C1-C2-CH2-O) | 115.6 | 25.1 |

| τ2 (C2-CH2-O-Cbz) | -179.5 | 14.8 |

Derivation of Structure-Reactivity Relationships from Computational Models

Computational models can be employed to predict the reactivity of this compound. This is often achieved through quantum mechanical calculations that provide insights into the electronic structure of the molecule.

Electronic Properties and Reactivity Indices: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Furthermore, the distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

Other reactivity descriptors that could be calculated include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site for electrophilic, nucleophilic, and radical attacks.

Quantitative Structure-Reactivity Relationships (QSRR): While a QSRR study would require a dataset of related molecules and their experimentally determined reactivities, we can hypothesize the descriptors that would be relevant for this compound. These would include electronic parameters (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. A QSRR model would aim to create a mathematical equation correlating these descriptors with a specific reactivity measure, such as the rate constant for a particular reaction. Such a model would be invaluable for predicting the reactivity of novel, structurally similar compounds without the need for experimental synthesis and testing.

A hypothetical data table of calculated reactivity descriptors is shown below.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound This table is for illustrative purposes only as specific data is not available.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

| Most Negative Partial Charge (Atom) | -0.65 (O in methoxy) |

| Most Positive Partial Charge (Atom) | 0.45 (C in benzyl) |

Strategic Applications of 1 Benzyloxy 2 Methoxymethyl Benzene in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The strategic placement of two distinct ether functionalities in 1-(benzyloxy)-2-(methoxymethyl)benzene makes it a valuable precursor in the total synthesis of various natural products. The benzyl (B1604629) and methoxymethyl groups can serve as protecting groups for hydroxyl functionalities, allowing for selective deprotection and further functionalization at different stages of a synthetic sequence.

The benzyl group can be cleaved under various conditions, most commonly through hydrogenolysis, while the methoxymethyl (MOM) ether is typically removed under acidic conditions. This orthogonality allows chemists to unveil reactive hydroxyl groups in a controlled manner, a crucial aspect in the multi-step synthesis of complex natural products. For instance, the synthesis of certain polyphenolic natural products, which feature multiple hydroxyl groups on an aromatic ring, can benefit from the use of such differentially protected synthons.

While direct total syntheses employing this compound as a starting material are not extensively documented in mainstream literature, its structural motif is present in advanced intermediates of numerous synthetic campaigns. The general strategy involves the elaboration of the aromatic ring or the benzylic position, followed by the sequential deprotection of the ether groups to reveal the final natural product architecture.

Utilization as a Versatile Building Block for Diverse Pharmaceutical Scaffolds and Bioactive Precursors

The design and synthesis of novel bioactive molecules is a cornerstone of medicinal chemistry. beilstein-journals.org this compound serves as a valuable starting material for the creation of a wide array of pharmaceutical scaffolds and precursors to biologically active compounds. beilstein-journals.org The presence of the benzyloxy group, in particular, is a common feature in many pharmacologically active molecules. nih.gov

The ortho-disubstituted nature of this compound makes it an ideal precursor for the construction of various heterocyclic ring systems. The two ether groups can be manipulated to introduce reactive handles that can then participate in cyclization reactions.

For example, metallation of the aromatic ring ortho to the benzyloxy group, followed by reaction with an appropriate electrophile, can set the stage for the formation of a new ring. The benzyloxy group itself can be involved in cyclization reactions, such as the beilstein-journals.orgst-andrews.ac.uk-Wittig rearrangement of ortho-substituted aryl benzyl ethers to form functionalized benzofurans. st-andrews.ac.uk While not specifically demonstrated for this compound, the underlying principles are applicable.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Synthetic Strategy |

| Benzofurans | Ortho-lithiation followed by functionalization and cyclization. |

| Phthalides | Oxidation of the methoxymethyl group to an aldehyde, followed by further transformations and cyclization. |

| Isochromanes | Elaboration of the side chains and subsequent intramolecular cyclization. |

This table presents potential synthetic routes based on established chemical transformations of related compounds.

The aromatic ring of this compound can be further functionalized to introduce a variety of substituents, leading to highly decorated aromatic building blocks. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be directed by the existing alkoxy groups. The directing effects of the benzyloxy and methoxymethyl groups would need to be carefully considered to achieve the desired regioselectivity.

Furthermore, the benzylic position of the benzyloxy group is susceptible to radical reactions, allowing for the introduction of additional functional groups at this position. This provides another avenue for structural diversification.

Contribution to the Development of Novel Synthetic Methodologies and Reagents

While this compound itself is not a reagent, its synthesis and reactions contribute to the broader field of synthetic methodology. The preparation of this compound often involves the selective protection of a dihydroxybenzene derivative, a common challenge in organic synthesis. The development of efficient and selective methods for the introduction of benzyl and methoxymethyl ethers adds to the synthetic chemist's toolkit.

Moreover, studying the reactivity of this molecule, particularly the interplay between the two different ether groups and the aromatic ring, can provide valuable insights into reaction mechanisms and selectivity. For instance, investigations into the relative rates of cleavage of the benzyl and methoxymethyl ethers under various conditions can help in the design of more effective protecting group strategies for complex molecules.

Application in Stereocontrolled Syntheses and Chiral Auxiliary Strategies (where applicable to derivatives)

Derivatives of this compound can be employed in stereocontrolled synthesis. For example, if a chiral center is introduced into the molecule, either on the aromatic ring or on one of the ether side chains, it can be used to direct the stereochemical outcome of subsequent reactions.

A common strategy involves the use of a chiral auxiliary, a group that is temporarily incorporated into the molecule to control stereochemistry and then removed. While there are no prominent examples of this compound itself being used as a chiral auxiliary, its derivatives could be designed for such purposes. For instance, a chiral alcohol could be used to form the ether linkage, introducing a stereocenter that could influence the facial selectivity of reactions on the aromatic ring or at the benzylic position.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, and the development of chiral building blocks derived from readily available starting materials like this compound is an active area of research.

Future Prospects and Interdisciplinary Research Avenues for 1 Benzyloxy 2 Methoxymethyl Benzene

Exploration of More Efficient, Selective, and Atom-Economical Synthetic Pathways

Key Areas for Synthetic Improvement:

Catalytic Innovations: The use of phase-transfer catalysis (PTC) offers a greener alternative by facilitating the reaction between the nucleophilic phenoxide and the electrophilic benzyl (B1604629) halide in a biphasic system, often with milder bases and lower temperatures. researchgate.netresearchgate.net Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, are common PTCs that could be explored for this specific synthesis. researchgate.net Furthermore, the development of novel, highly active, and recyclable solid-supported catalysts could significantly improve the sustainability of the process. syrris.com

Advanced Benzylating Agents: Moving beyond traditional benzyl halides, researchers are exploring alternative benzylating agents that operate under neutral or milder conditions. Reagents like 2-benzyloxy-1-methylpyridinium triflate have shown promise in the benzylation of complex alcohols without the need for strong bases, which could be advantageous for substrates with sensitive functional groups. nih.govacs.org The in-situ generation of such reagents can further streamline the synthetic process. acs.org

Atom-Economical Approaches: The concept of atom economy, which emphasizes the incorporation of all starting materials into the final product, is a critical driver in modern synthesis. rsc.org Strategies that minimize the formation of waste, such as the direct etherification of alcohols catalyzed by iron(III) chloride in green solvents like propylene (B89431) carbonate, represent a promising avenue for the synthesis of benzyl ethers. rsc.org Research into catalytic cycles that regenerate activating groups can also contribute to higher atom economy. rsc.org

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages for 1-(Benzyloxy)-2-(methoxymethyl)benzene Synthesis |

| Improved Williamson Ether Synthesis | Use of milder bases (e.g., Ag₂O), optimized solvent systems. rsc.org | Enhanced selectivity for the target ortho-substituted product, reduced side reactions. |

| Phase-Transfer Catalysis (PTC) | Biphasic reaction system with a catalyst to shuttle reactants between phases. researchgate.netresearchgate.net | Milder reaction conditions, potential for continuous processing, and easier catalyst separation. |

| Advanced Benzylating Reagents | Use of reagents like 2-benzyloxy-1-methylpyridinium triflate. nih.govacs.org | Neutral reaction conditions, suitable for substrates with acid or base-sensitive groups. |

| Iron-Catalyzed Etherification | Direct coupling of alcohols in the presence of an iron catalyst. rsc.org | Utilizes an inexpensive and environmentally benign metal catalyst, high atom economy. |

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis by enabling the rapid screening of reaction conditions and the optimization of synthetic routes. researchgate.netresearchgate.net For a molecule like this compound, these technologies can significantly accelerate the discovery of optimal synthetic protocols.

Automated synthesis platforms, often incorporating robotic liquid handlers and reactor systems, can perform numerous experiments in parallel, systematically varying parameters such as catalyst, solvent, temperature, and reagent stoichiometry. syrris.comnih.gov This allows for a comprehensive mapping of the reaction landscape, identifying conditions that maximize yield and selectivity while minimizing reaction time and waste. acs.orgresearchgate.net

The benefits of this approach include:

Accelerated Optimization: Manual, one-at-a-time experimentation is a significant bottleneck in process development. researchgate.net Automated platforms can evaluate a vast parameter space in a fraction of the time, leading to faster identification of optimal conditions. researchgate.net

Enhanced Reproducibility: By minimizing human error, automated systems ensure a higher degree of reproducibility in experimental results, which is crucial for reliable data analysis and scaling up of the synthesis. nih.govnih.gov

Data-Rich Experimentation: HTE generates large datasets that can be analyzed using statistical and machine learning tools to gain deeper insights into reaction mechanisms and identify subtle but important interactions between variables. researchgate.net

For the synthesis of this compound, an automated platform could be employed to screen a library of phase-transfer catalysts or explore the efficacy of different base and solvent combinations in the Williamson ether synthesis, rapidly converging on the most efficient and scalable method.

Computational Design and Predictive Modeling for Analogs and Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. acs.org In the context of this compound, these in silico methods can be used to predict the properties of its analogs and derivatives, guiding synthetic efforts toward compounds with enhanced functionality.

Key Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity or physicochemical properties. syrris.com By developing a QSAR model for a set of this compound derivatives, it would be possible to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding affinity and orientation of different analogs within the target's active site. rsc.orgresearchgate.netnih.gov This information is invaluable for understanding structure-activity relationships (SAR) and for designing derivatives with improved potency and selectivity. researchgate.net

Predictive Modeling of Physicochemical Properties: Computational tools can accurately predict a range of properties, including solubility, lipophilicity, and metabolic stability, which are critical for the development of functional molecules. nih.gov For instance, density functional theory (DFT) calculations can be used to predict NMR parameters for substituted benzyl ethers, aiding in their structural characterization. researchgate.net

The application of these computational methods can significantly reduce the time and resources required for the discovery of new functional molecules based on the this compound scaffold.

Synergistic Approaches with Enabling Technologies (e.g., Flow Chemistry, Photochemistry, Electrochemistry)

The convergence of different enabling technologies can lead to novel and highly efficient synthetic methodologies. For this compound and its derivatives, the combination of flow chemistry with photochemistry or electrochemistry presents exciting opportunities.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or fast reactions. researchgate.netacs.orgrsc.org The synthesis of benzyl ethers can be readily adapted to flow systems, allowing for efficient and scalable production. acs.org

Photochemistry: Light can be used as a "traceless reagent" to initiate chemical reactions under mild conditions. tue.nlnih.gov Photochemical methods have been developed for both the synthesis and deprotection of benzyl ethers. acs.orgorganic-chemistry.org For instance, visible-light-mediated oxidative debenzylation offers a mild alternative to harsh traditional methods. acs.org The combination of photochemistry and flow chemistry is particularly synergistic, as the small dimensions of flow reactors allow for uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity. syrris.comresearchgate.net

Electrochemistry: Electrochemical methods provide a powerful and environmentally friendly way to generate reactive intermediates and drive chemical transformations. nih.gov Anodic oxidation has been used in the synthesis of various aromatic ethers. rsc.orgrsc.org The development of electrochemical methods for the synthesis of this compound could offer a highly controlled and sustainable alternative to traditional reagent-based approaches. Microwave-assisted synthesis is another enabling technology that can dramatically reduce reaction times in the synthesis of related heterocyclic compounds and could be explored for the target molecule. rsc.orgnih.govresearchgate.net

The synergistic application of these technologies holds the key to unlocking novel and more sustainable synthetic routes to this compound and its derivatives, paving the way for the exploration of their full potential in various fields of chemical science.

Q & A

Q. What are the established synthetic routes for 1-(Benzyloxy)-2-(methoxymethyl)benzene?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach is the introduction of the methoxymethyl (MOM) group via methoxymethyl ether protection. For example:

- Step 1: Regioselective protection of a hydroxyl group using methoxymethyl chloride (MOMCl) in the presence of a base (e.g., DIPEA) .

- Step 2: Benzylation of the remaining hydroxyl group using benzyl bromide (BnBr) under basic conditions (e.g., NaH in DMF).

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | MOMCl, DIPEA, CH₂Cl₂, 0°C → RT | 85% | |

| 2 | BnBr, NaH, DMF, 50°C | 78% |

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Critical for confirming substituent positions. The benzyloxy group shows aromatic protons at δ 7.2–7.4 ppm and a methylene triplet (CH₂) at δ 4.8–5.0 ppm. The methoxymethyl group exhibits a singlet for the OCH₃ at δ 3.3–3.5 ppm and a CH₂ signal at δ 4.3–4.5 ppm .

- Mass Spectrometry (MS): ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]+ at m/z 242.3).

- X-ray Crystallography: Resolves ambiguities in stereochemistry or regiochemistry .

Advanced Research Questions

Q. How does the electronic interplay between benzyloxy and methoxymethyl groups influence reactivity?

Methodological Answer:

- Electron-Donating Effects: The methoxymethyl group donates electron density via the oxygen atom, activating the ring toward electrophilic substitution at specific positions.

- Steric Hindrance: The bulky benzyloxy group may direct reactions to the para position relative to the methoxymethyl group. Computational modeling (e.g., DFT) can predict reactive sites .

- Experimental Validation: Competitive coupling reactions (e.g., Suzuki-Miyaura) with substituted aryl halides to map regioselectivity .

Q. How can discrepancies in reported melting points or spectral data be resolved?

Methodological Answer:

Q. What strategies optimize regioselectivity in further functionalization?

Methodological Answer:

- Directing Groups: Introduce temporary groups (e.g., nitro) to steer reactions, followed by reduction or removal .

- Catalytic Systems: Use Pd-catalyzed C–H activation with ligands (e.g., phosphines) to enhance selectivity .

- Case Study: In a related compound (1-(benzyloxy)-2-nitro-4-(trifluoromethyl)benzene), nitro groups direct halogenation to the ortho position .

Data Contradiction Analysis

Q. Why do reported yields vary for cross-coupling reactions involving this compound?

Methodological Answer:

-

Catalyst Loading: Pd(PPh₃)₄ vs. Pd(OAc)₂ may alter efficiency. Optimize using Design of Experiments (DoE) .

-

Oxygen Sensitivity: Degradation under aerobic conditions can reduce yields. Use Schlenk techniques or additives (e.g., BHT) .

-

Literature Comparison:

Catalyst Ligand Yield Range Reference Pd(OAc)₂ XPhos 60–75% Pd(PPh₃)₄ None 40–55%

Biological and Material Science Applications

Q. What is the compound’s potential in drug discovery or material science?

Methodological Answer:

- Pharmaceutical Intermediates: The benzyloxy group enhances lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates. Test in vitro neuroactivity assays (e.g., SH-SY5Y cells) .

- Polymer Chemistry: As a monomer, the methoxymethyl group can stabilize radical polymerization. Characterize thermal stability via TGA/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.